molecular formula C16H19N5OS B11245541 N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]pentanamide

N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]pentanamide

Cat. No.: B11245541
M. Wt: 329.4 g/mol
InChI Key: QLCSYNAVSCWJPZ-UHFFFAOYSA-N
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Description

N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]pentanamide is a fused heterocyclic compound combining a 1,2,4-triazole and 1,3,4-thiadiazole scaffold with a pentanamide substituent. The methyl group at position 3 of the triazole ring and the benzyl-pentanamide side chain may enhance lipophilicity and binding affinity to biological targets .

Properties

Molecular Formula

C16H19N5OS

Molecular Weight

329.4 g/mol

IUPAC Name

N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]pentanamide

InChI

InChI=1S/C16H19N5OS/c1-3-4-5-14(22)17-10-12-6-8-13(9-7-12)15-20-21-11(2)18-19-16(21)23-15/h6-9H,3-5,10H2,1-2H3,(H,17,22)

InChI Key

QLCSYNAVSCWJPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NCC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]pentanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to improve reaction efficiency and scalability .

Mechanism of Action

The mechanism of action of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]pentanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazolo-Thiadiazole Core

The biological and physicochemical properties of triazolo-thiadiazoles are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
Target Compound :
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]pentanamide
- 3-Methyl group on triazole
- Pentanamide at benzyl position
C₁₉H₂₁N₅OS 375.47 g/mol Hypothesized enhanced lipophilicity and enzyme inhibition (inferred from analogs)
Analog 1 :
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide
- 3-Ethyl group on triazole
- 2-Methylbenzamide substituent
C₁₉H₁₇N₅OS 363.44 g/mol Improved antimicrobial activity vs. methyl analogs
Analog 2 :
N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide
- Phenyl group at position 6
- Acetamide substituent
C₁₇H₁₄N₆O₂S 390.39 g/mol IC₅₀ = 42 ± 1 nM against CDK5/p25 (anticancer target)
Analog 3 :
6-(1-Adamantyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Bulky adamantyl group
- 4-Fluorophenyl substituent
C₂₀H₂₀FN₃S 353.45 g/mol Enhanced antiproliferative activity due to adamantyl’s hydrophobicity

Key Observations :

  • Substituent Position : Methyl/ethyl groups at position 3 of the triazole improve metabolic stability compared to nitro or halogen substituents .
  • Side Chains: Pentanamide and benzamide derivatives (e.g., Target Compound vs.
  • Biological Activity : Adamantyl and fluorophenyl groups (Analog 3) demonstrate superior antiproliferative effects, suggesting bulky substituents enhance target binding .

Key Insights :

  • Mercury oxide (HgO)-mediated cyclization (used for the Target Compound) provides moderate yields (42–62%) but requires harsh conditions .
  • Phase-transfer catalysis (Analog 1) achieves higher yields (72%) under milder conditions, favoring scalability .

Activity Trends :

  • Anticancer : Adamantyl and fluorophenyl derivatives (Analog 3) show potent activity, likely due to enhanced hydrophobic interactions .
  • Antimicrobial : Benzothiazole-linked analogs (Analog 6) exhibit broad-spectrum activity, outperforming simpler acetamide derivatives .

Biological Activity

N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]pentanamide is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a triazole-thiadiazole moiety, which is known for its diverse biological activities. Its molecular formula is C15H18N6SC_{15}H_{18}N_6S, and it features a unique structure that enhances its interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds containing triazole and thiadiazole rings exhibit significant antimicrobial properties. For instance, 1,2,4-triazole derivatives have been shown to inhibit the growth of various bacterial strains and fungi. The mechanism often involves the disruption of cell wall synthesis or interference with nucleic acid metabolism.

A study highlighted in a review on triazole-containing hybrids showed that these compounds can act as potent inhibitors against both Gram-positive and Gram-negative bacteria . The incorporation of the triazole-thiadiazole moiety in this compound may enhance its efficacy against resistant strains.

Anticancer Activity

Triazole derivatives are also recognized for their anticancer potential. The mechanism typically involves the induction of apoptosis in cancer cells through the inhibition of key signaling pathways. In various studies, triazole-based compounds have shown to inhibit tumor growth in vitro and in vivo models.

For instance, a hybrid compound containing a triazole moiety demonstrated significant cytotoxic effects against several cancer cell lines . The specific activity of this compound in this context remains to be fully elucidated but is promising based on structural similarities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could interact with specific receptors that regulate cellular processes such as proliferation and apoptosis.
  • DNA Interaction : The ability to intercalate into DNA or bind to RNA could lead to disruption in replication and transcription processes.

Study on Anticholinesterase Activity

A recent study focused on the anticholinesterase activity of triazole derivatives indicated that modifications at the benzyl position could enhance inhibitory effects against acetylcholinesterase (AChE). This is particularly relevant for neurodegenerative diseases such as Alzheimer's .

The results showed that certain derivatives exhibited IC50 values lower than standard drugs like donepezil. This suggests that this compound might possess similar or superior activity.

Toxicological Assessments

Toxicity studies are crucial for understanding the safety profile of new compounds. Preliminary assessments indicate that triazole-thiadiazole hybrids generally exhibit low toxicity profiles in vitro. Further investigations are required to establish the safety margins for this compound in vivo.

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